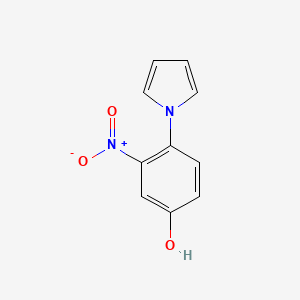

3-Nitro-4-(1H-pyrrol-1-yl)phenol

Vue d'ensemble

Description

3-Nitro-4-(1H-pyrrol-1-yl)phenol is a chemical compound that features a nitro group, a pyrrole ring, and a phenol group. This compound is part of a broader class of heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol typically involves the nitration of 4-(1H-pyrrol-1-yl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, allowing for the production of the compound in larger quantities.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation or chemical reduction to yield the corresponding amine derivative, 3-amino-4-(1H-pyrrol-1-yl)phenol. This reaction is pivotal for further functionalization, as amines serve as versatile intermediates.

Conditions :

-

Catalytic Hydrogenation : H₂ gas (1–3 atm) with 10% Pd/C catalyst in ethanol at 25–50°C .

-

Chemical Reduction : SnCl₂·2H₂O in HCl/ethanol under reflux .

Product Characterization :

-

Molecular Formula : C₁₀H₁₀N₂O

-

Key Spectral Data :

Esterification of the Hydroxyl Group

The phenolic -OH group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for biological applications.

Example Reaction :

this compound + Acetyl chloride → 3-Nitro-4-(1H-pyrrol-1-yl)phenyl acetate

Conditions :

Product Properties :

Condensation with Active Methylene Compounds

The compound participates in cyclocondensation reactions with active methylene nitriles or ketones, forming fused pyrrole derivatives. This is facilitated by the electron-deficient aromatic ring and the nucleophilic pyrrole nitrogen.

Case Study : Reaction with Malononitrile

Conditions :

-

Product: 2-Amino-4-methyl-1-(4-(2-amino-3-cyano-4-methyl-1H-pyrrol-1-yl)phenyl)-1H-pyrrol-3-carbonitrile .

Key Data :

Nucleophilic Aromatic Substitution (NAS)

While challenging due to the deactivating nitro group, NAS occurs at the ortho/para positions relative to the hydroxyl group under forcing conditions.

Example : Reaction with Sodium Methoxide

Conditions :

Limitations :

Comparative Reactivity with Structural Analogs

The table below contrasts the reactivity of this compound with related compounds:

| Compound | Reactivity Profile | Key Difference |

|---|---|---|

| 4-(1H-Pyrrol-1-yl)phenol | Limited to hydroxyl-group reactions (e.g., sulfonation) | Lacks nitro group for reduction |

| 3-Amino-4-(1H-pyrrol-1-yl)phenol | Diazotization, azo-coupling | Amino group enhances electrophilicity |

| 2-Nitroaniline | Primarily undergoes diazotization | Different substitution pattern |

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that 3-Nitro-4-(1H-pyrrol-1-yl)phenol exhibits significant anticancer potential. It has been shown to inhibit various cancer cell lines, including those resistant to conventional treatments. The compound's ability to interact with specific biological targets enhances its effectiveness as an anticancer agent. For instance, derivatives of pyrrole compounds have been synthesized that demonstrate potent activity against multidrug-resistant cancer cells through dual-targeting mechanisms involving human carbonic anhydrase and the Wnt/β-catenin signaling pathway .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, certain derivatives of this compound have shown minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin, indicating their potential as new antibacterial agents .

Organic Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the formation of diverse derivatives through various chemical reactions. The compound's reactivity makes it suitable for developing new pharmaceuticals and agrochemicals. For instance, it can be utilized in the synthesis of pyrrole-based compounds that exhibit different biological activities such as anti-inflammatory and antioxidant effects .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer activity of this compound against colorectal cancer cells. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antibacterial Efficacy

Another research project focused on evaluating the antibacterial efficacy of this compound derivatives against various pathogens. The findings revealed that certain derivatives had MIC values comparable to or lower than established antibiotics, highlighting their potential for clinical applications in treating bacterial infections .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1H-Pyrrol-1-yl)phenol | Lacks the nitro group; only contains a pyrrole moiety | Less reactive but retains some biological activity |

| 3-Amino-4-(1H-pyrrol-1-yl)phenol | Contains an amino group instead of a nitro group | Potentially more reactive due to amino functionality |

| 5-Nitroindole | Indole structure with a nitro substitution | Different heterocyclic system but similar reactivity |

The dual functionality of this compound as both an aromatic compound and a heterocycle enhances its reactivity and biological potential compared to these related compounds.

Mécanisme D'action

The mechanism of action of 3-Nitro-4-(1H-pyrrol-1-yl)phenol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-Pyrrol-1-yl)phenol: Lacks the nitro group but shares the pyrrole and phenol moieties.

3-Nitrophenol: Contains the nitro and phenol groups but lacks the pyrrole ring.

4-Nitro-1H-pyrrole: Contains the nitro and pyrrole groups but lacks the phenol moiety.

Uniqueness

3-Nitro-4-(1H-pyrrol-1-yl)phenol is unique due to the combination of the nitro, pyrrole, and phenol groups in a single molecule. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

3-Nitro-4-(1H-pyrrol-1-yl)phenol is an organic compound characterized by a phenolic ring substituted with a nitro group and a pyrrole moiety. Its chemical formula is C10H8N2O3, and it features a hydroxyl group (-OH) attached to the aromatic ring, contributing to its chemical reactivity and biological properties. The presence of the nitro group enhances its potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has shown potential in inhibiting cancer cell proliferation across various cancer types. For example, studies have demonstrated that this compound can inhibit the growth of human nonmetastatic breast cancer epithelial cells (MCF-7), ovarian tumor cell lines (OVCAR-8), and their DOX-resistant derivatives (NCI/ADR-RES). The IC50 values for these cell lines range from 1.9 μM to 4.8 μM, indicating its effectiveness in combating multidrug-resistant cancer cells .

Antibacterial Activity

The compound also demonstrates notable antibacterial properties. In vitro studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer progression and bacterial survival, such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in cancer cells, characterized by markers such as cleaved poly(ADP-ribose) polymerase and cleaved caspase-3 .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(1H-Pyrrol-1-yl)phenol | Lacks the nitro group; only contains a pyrrole moiety | Less reactive but retains some biological activity |

| 3-Amino-4-(1H-pyrrol-1-yl)phenol | Contains an amino group instead of a nitro group | Potentially more reactive due to amino functionality |

| 2-Nitroaniline | Nitro group on aniline structure | Primarily used in dye synthesis rather than pharmaceuticals |

| 5-Nitroindole | Indole structure with a nitro substitution | Different heterocyclic system but similar reactivity |

The dual functionality of this compound as both an aromatic compound and a heterocycle enhances its reactivity and biological potential compared to these compounds.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a recent study, researchers evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability at concentrations as low as 2 μM. This effect was attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell growth .

Case Study 2: Antibacterial Activity Against E. coli

Another study focused on the antibacterial efficacy of this compound against E. coli strains. The results indicated that at a concentration of 50 μg/mL, the compound effectively inhibited bacterial growth, demonstrating its potential as a therapeutic agent against bacterial infections .

Propriétés

IUPAC Name |

3-nitro-4-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-3-4-9(10(7-8)12(14)15)11-5-1-2-6-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUCGQKCDVAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443721 | |

| Record name | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251649-40-8 | |

| Record name | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.